Product packaging for Dichloro(1-~13~C)acetic acid(Cat. No.:CAS No. 173470-70-7)

Dichloro(1-~13~C)acetic acid

Cat. No.: B1429337
CAS No.: 173470-70-7
M. Wt: 129.93 g/mol
InChI Key: JXTHNDFMNIQAHM-VQEHIDDOSA-N
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Description

Overview of Dichloroacetic Acid in Chemical Research Contexts

Dichloroacetic acid is a colorless liquid that serves as a versatile reagent in organic synthesis and various biochemical experiments. jindunchemistry.com It is recognized for its role as an intermediate in the production of other chemicals and has been a subject of research for its potential to influence metabolic pathways. hpc-standards.comjindunchemistry.com

Principles and Advantages of Carbon-13 (¹³C) Isotopic Labeling

Isotopic labeling is a technique that involves replacing an atom in a molecule with its isotope to track the molecule's path through a reaction or a metabolic pathway. wikipedia.org Carbon-13, a stable and non-radioactive isotope of carbon, is an ideal label for such studies. Its use offers several distinct advantages in research.

By introducing a ¹³C-labeled compound like Dichloro(1-¹³C)acetic acid into a biological system, scientists can follow the carbon atom's journey as it is incorporated into various metabolites. numberanalytics.com This allows for the detailed mapping of metabolic networks and the elucidation of complex biochemical reactions. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect the ¹³C-labeled molecules, providing invaluable insights into cellular metabolism. numberanalytics.com This approach is crucial for understanding the metabolic reprogramming that occurs in various disease states.

The use of ¹³C labeling significantly boosts the precision and accuracy of analytical methods like NMR and mass spectrometry. adesisinc.comsilantes.com In mass spectrometry, the heavier mass of the ¹³C isotope allows for clear differentiation between the labeled compound and its naturally occurring counterparts, improving quantification. wikipedia.org In NMR spectroscopy, the presence of ¹³C provides greater chemical shift dispersion, leading to better-resolved spectra and more detailed structural information. frontiersin.orgnih.gov This enhanced sensitivity is particularly beneficial when studying low-concentration metabolites or complex biological mixtures. nih.gov

Historical Development of Dichloroacetic Acid Research with Emphasis on Labeled Compounds

The synthesis of dichloroacetic acid was first reported in 1864. nih.goviarc.fr Its potential to influence metabolic processes became a focus of research much later. The development of isotopic labeling techniques opened new avenues for studying DCA's mechanism of action. Early research focused on its ability to inhibit the enzyme pyruvate (B1213749) dehydrogenase kinase, a key regulator of cellular metabolism. wikipedia.org The use of radiolabeled DCA, and subsequently the safer, stable isotope ¹³C-labeled DCA, allowed for detailed pharmacokinetic studies, revealing that DCA can inhibit its own metabolism. nih.gov A significant milestone in DCA research was the discovery in 2007 that it could reverse the Warburg effect in cancer cells in vitro and in animal models, a finding that spurred a new wave of investigation into its potential applications. esmed.org

Below is a table summarizing the key properties of Dichloro(1-¹³C)acetic acid:

PropertyValue
Chemical Formula C₂H₂Cl₂O₂
Isotopic Purity 99 atom % ¹³C
Molecular Weight 129.93
Boiling Point 194 °C
Melting Point 9-11 °C
Density 1.575 g/mL at 25 °C
CAS Number 286367-78-0
Table compiled from source sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl2O2 B1429337 Dichloro(1-~13~C)acetic acid CAS No. 173470-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745768
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173470-70-7
Record name Dichloro(1-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173470-70-7
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Synthesis and Isotopic Enrichment Strategies for Dichloro 1 13c Acetic Acid

Synthetic Routes for Unlabeled Dichloroacetic Acid Precursors

Several established methods exist for the industrial and laboratory-scale production of unlabeled dichloroacetic acid. These routes provide the fundamental chemical framework upon which isotopic labeling strategies are built.

CHCl₂COCl + H₂O → CHCl₂COOH + HCl geeksforgeeks.org

The dichloroacetyl chloride precursor itself is typically synthesized via industrial routes such as the oxidation of 1,1,2-trichloroethane (B165190) or the hydrolysis of pentachloroethane. wikipedia.org The cost-effectiveness of this hydrolysis step makes it a common choice for large-scale production. geeksforgeeks.org

Dichloroacetic acid can be synthesized by the reduction or catalytic dechlorination of trichloroacetic acid (TCA). wikipedia.org This method involves the removal of a chlorine atom from the trichloromethyl group. A common approach employs a palladium catalyst (Pd) with hydrogen gas (H₂). iarc.frnih.govnih.gov The reaction can be applied to either trichloroacetic acid or its esters, such as ethyl trichloroacetate. nih.gov

Research into the reductive dechlorination of chloroacetic acids (CAAs) using palladium nanoparticles (PdNPs) has provided detailed kinetic insights. nih.gov The process is understood to be a stepwise reaction where trichloroacetic acid is reduced to dichloroacetic acid, which can be further reduced to monochloroacetic acid (MCAA) and finally to acetic acid. nih.govelectrochemsci.org

Reaction StepReactantProduct(s)First-Order Rate Constant (min⁻¹)PdNP-Specific Catalytic Activity (L/g Pd-min)
Dechlorination 1Trichloroacetic Acid (TCAA)Dichloroacetic Acid (DCAA), Acetic Acid (AA)0.087.5
Dechlorination 2Dichloroacetic Acid (DCAA)Monochloroacetic Acid (MCAA), Acetic Acid (AA)0.065.6
Dechlorination 3Monochloroacetic Acid (MCAA)Acetic Acid (AA)0.00150.1
nih.gov

These findings demonstrate that while TCA is readily dechlorinated to DCA, the subsequent reduction of DCA also occurs, necessitating careful control of reaction conditions to maximize the yield of the desired dichloroacetic acid product. nih.gov

Another synthetic route to dichloroacetic acid is through the oxidation of 1,1-dichloroacetone. iarc.frnih.gov This process typically involves strong oxidizing agents, such as a combination of nitric acid and air, to cleave the acetone (B3395972) backbone and oxidize the dichloromethyl group to a carboxylic acid. nih.gov The precursor, 1,1-dichloroacetone, can be prepared by methods such as the direct chlorination of acetone. orgsyn.org While viable, this method is one of several available for DCA production. iarc.frnih.gov

Methodologies for ¹³C Isotopic Incorporation at the Carboxyl Position

Introducing a ¹³C label specifically at the carboxyl carbon (the C1 position) requires synthetic strategies that utilize isotopically enriched starting materials or building blocks.

This approach involves using a simple, commercially available ¹³C-labeled precursor, such as potassium cyanide (K¹³CN) or ¹³CO₂, and incorporating it into the molecular structure. nih.gov A viable synthetic pathway for producing Dichloro(1-¹³C)acetic acid would be the carboxylation of chloroform (B151607) using ¹³C-labeled carbon dioxide, which is a known route for producing the dichloroacetyl chloride precursor. wikipedia.org The resulting [1-¹³C]dichloroacetyl chloride can then be hydrolyzed, as described in section 2.1.1, to yield the final labeled acid.

Another analogous strategy, demonstrated in the synthesis of other ¹³C-labeled carboxylic acids, involves the use of K¹³CN. nih.gov For example, [1-¹³C]tetradecanoic acid was synthesized by treating 1-bromotridecane (B143060) with K¹³CN to form the labeled nitrile, followed by hydrolysis. nih.gov A similar conceptual pathway could be adapted for DCA, where a suitable two-carbon substrate is first synthesized and then reacted with a ¹³C-labeled cyanide source, followed by hydrolysis and subsequent chlorination steps to yield Dichloro(1-¹³C)acetic acid.

This methodology utilizes larger, pre-labeled molecules (building blocks) that already contain the ¹³C isotope in the desired position. These building blocks are then incorporated into the final product through a series of chemical reactions. For the synthesis of Dichloro(1-¹³C)acetic acid, a suitable starting material would be [1-¹³C]acetic acid or [1-¹³C]bromoacetic acid. nih.gov

For instance, procedures have been developed for the large-scale synthesis of ¹³C-labeled 2-(phenylthio)acetic acid from precursors like ¹³C-labeled bromoacetic acid. nih.gov One could envision a pathway where [1-¹³C]acetic acid is subjected to chlorination to produce a mixture of chloroacetic acids, from which the dichloro-derivative would be separated. However, controlling the degree of chlorination can be challenging.

A more controlled approach might involve starting with a ¹³C-labeled two-carbon building block and constructing the dichloroacetic acid molecule. The synthesis of ¹³C-labeled pyrimidine (B1678525) DNA phosphoramidites, for example, begins by introducing the ¹³C tag via K¹³CN into a precursor, which is then elaborated into the final complex molecule. nih.gov Similarly, a versatile approach to ¹³C₂ labeling involves generating [¹³C₂]acetylene from Ca¹³C₂, which then serves as a universal building block for various organic transformations. rsc.org These principles highlight the strategy of using a simple, isotopically enriched molecule as a foundation for constructing more complex labeled compounds like Dichloro(1-¹³C)acetic acid.

Chemo-Enzymatic Synthesis Techniques

Chemo-enzymatic synthesis represents a sophisticated approach for producing isotopically labeled compounds such as dichloro(1-¹³C)acetic acid. This methodology synergistically combines the high selectivity of enzymatic catalysts with the versatility of chemical reactions, often resulting in high yields and excellent isotopic purity under mild conditions.

Chemical Preparation of the Labeled Nitrile Precursor: The synthesis commences with the chemical production of the isotopically labeled precursor, dichloro(¹³C)acetonitrile. This is typically achieved by reacting a ¹³C-enriched cyanide source, for instance, potassium cyanide (K¹³CN), with an appropriate electrophilic substrate. nih.gov

Enzymatic Hydrolysis: The resultant dichloro(¹³C)acetonitrile is then introduced into an aqueous buffer system containing the nitrilase enzyme. The enzyme selectively catalyzes the conversion of the nitrile functional group into a carboxyl group, yielding dichloro(1-¹³C)acetic acid. researchgate.netnih.gov This enzymatic step is highly valued for its specificity, which prevents undesirable reactions with other parts of the molecule, and for its operation under gentle conditions of neutral pH and ambient temperature, thereby preserving the integrity of the isotopic label.

The application of nitrilases is a well-established method for the synthesis of various carboxylic acids, and this technique is readily adaptable for their isotopically labeled counterparts. researchgate.netethz.ch The success of the synthesis hinges on the careful optimization of several parameters, including the specific nitrilase chosen, substrate concentration, pH, and temperature, to maximize both the yield and purity of the final product.

Purification and Isotopic Purity Verification of Dichloro(1-¹³C)acetic Acid

Subsequent to synthesis, the crude dichloro(1-¹³C)acetic acid must undergo rigorous purification and detailed characterization to ensure it is free from chemical impurities and possesses the desired level of isotopic enrichment.

Chromatographic techniques are indispensable for isolating dichloro(1-¹³C)acetic acid from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual enzyme.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for purifying polar compounds like dichloroacetic acid. sielc.comgoogle.com An octadecyl-silica (C18) column is commonly used with a mobile phase composed of water, an organic modifier such as acetonitrile, and an acid like formic or phosphoric acid to ensure the analyte is in its neutral form. sielc.comgoogle.com Gradient elution, where the concentration of the organic solvent is systematically increased, facilitates the separation of the target compound from impurities. google.com

Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is a particularly effective method for purifying acidic compounds. researchgate.nettechnologynetworks.com In this technique, the stationary phase is functionalized with positively charged groups that bind the negatively charged dichloroacetate (B87207) anion. technologynetworks.comgoogle.com Impurities that are neutral or positively charged are washed away. The purified dichloro(1-¹³C)acetic acid is then eluted by introducing a solution with a high concentration of a competing anion, such as a salt gradient. nih.govnih.gov This method is highly efficient for removing non-anionic contaminants. researchgate.net

Spectroscopic analysis is crucial for verifying the chemical structure and confirming the isotopic enrichment of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation and isotopic analysis. nih.govacs.org In the ¹³C NMR spectrum of dichloro(1-¹³C)acetic acid, the signal for the carboxyl carbon (C1) will be dramatically intensified due to the high abundance of the ¹³C isotope at this specific position. libretexts.org This provides direct evidence of successful labeling. Additionally, in the ¹H NMR spectrum, the proton on the dichloromethyl group will exhibit spin-spin coupling to the adjacent ¹³C-labeled carbon, resulting in a characteristic doublet splitting pattern that is absent in the unlabeled molecule. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound with high precision, thereby confirming its isotopic composition. nih.gov The mass spectrum of dichloro(1-¹³C)acetic acid will show a molecular ion peak that is shifted by one mass unit higher compared to the unlabeled compound due to the presence of the ¹³C atom. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) can provide exceptionally accurate mass data, allowing for unambiguous confirmation of the elemental formula and the incorporation of the isotopic label. nih.gov

The combined use of these purification and spectroscopic methods ensures that the synthesized dichloro(1-¹³C)acetic acid is of high chemical and isotopic purity.

Interactive Data Table: Purification and Characterization of Dichloro(1-¹³C)acetic Acid

Parameter Technique Expected Result for Dichloro(1-¹³C)acetic Acid
Purification
Primary Method Reversed-Phase HPLC A single major peak corresponding to the product, well-separated from byproducts. sielc.comgoogle.com
Alternative Method Anion-Exchange Chromatography Elution of the product using a salt gradient, effectively removing non-anionic impurities. researchgate.netnih.gov
Characterization
Isotopic Label Confirmation ¹³C NMR A significantly enhanced signal at the chemical shift corresponding to the carboxyl carbon. libretexts.org
Structural Verification ¹H NMR The appearance of a doublet for the α-proton, indicating coupling to the ¹³C nucleus. acs.org
Molecular Mass Verification Mass Spectrometry A molecular ion peak shifted by +1 m/z in comparison to the unlabeled analogue. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Dichloro 1 13c Acetic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of Dichloro(1-13C)acetic acid, NMR is particularly adept at tracking the fate of the 13C label, offering a window into its metabolic pathways and interactions within biological systems.

Carbon-13 NMR spectroscopy is a specific application of NMR that focuses on the 13C isotope. Although 13C has a low natural abundance (approximately 1.1%), its presence in an enriched form, as in Dichloro(1-13C)acetic acid, makes it readily detectable. wisc.edu The technique provides direct information about the carbon skeleton of a molecule. re3data.org

The chemical shift (δ) in 13C NMR is the resonant frequency of a 13C nucleus relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). This value is highly sensitive to the electronic environment of the carbon atom. Factors such as the hybridization of the carbon and the electronegativity of adjacent atoms significantly influence the chemical shift. researchgate.net

In Dichloro(1-13C)acetic acid, there are two distinct carbon environments: the carboxylic acid carbon (C1) and the dichloromethyl carbon (C2). The carboxylic acid carbon is sp2 hybridized and bonded to two electronegative oxygen atoms, causing it to be significantly deshielded and resonate at a low field (higher ppm value). This is a characteristic feature for carboxylic acids, which typically appear in the 170-185 ppm range. github.io The C1 is specifically labeled in Dichloro(1-13C)acetic acid.

The dichloromethyl carbon (C2) is sp3 hybridized but is directly attached to two highly electronegative chlorine atoms. This substitution causes a substantial downfield shift compared to a standard methyl group. The experimental data from the Spectral Database for Organic Compounds (SDBS) for the unlabeled analogue confirms these expectations.

Carbon AtomHybridizationKey SubstituentsExpected Chemical Shift Range (ppm)Experimental Chemical Shift (δ) in ppm*
C1 (Carboxyl, 13C-labeled)sp2=O, -OH160 - 185170.92
C2 (Dichloromethyl)sp3-Cl, -Cl, -H60 - 7565.51

*Data obtained from the Spectral Database for Organic Compounds (SDBS) for unlabeled dichloroacetic acid in CDCl3.

Spin-spin coupling, or J-coupling, arises from the interaction of the spins of neighboring nuclei through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

13C-13C Coupling: In natural abundance spectra, 13C-13C coupling is not observed due to the low probability of two 13C atoms being adjacent. wisc.edu However, in specifically labeled molecules, this coupling can be measured and provides direct evidence of carbon-carbon bonds. For Dichloro(1-13C)acetic acid, if it were metabolized into a larger molecule where the adjacent carbon was also 13C, a one-bond coupling constant (¹JCC) could be observed, typically in the range of 30-70 Hz for sp2-sp3 carbons.

13C-1H Coupling: Coupling between a carbon atom and a proton is a key feature in 13C NMR spectra. The one-bond coupling (¹JCH) is particularly informative, with its magnitude depending on the hybridization of the carbon atom. For sp3 hybridized carbons, ¹JCH is typically around 125-135 Hz, but this value increases with the electronegativity of substituents. iastate.eduucalgary.ca For the C2 (CHCl₂) group in dichloroacetic acid, the presence of two chlorine atoms would be expected to increase this value significantly. Longer-range couplings, such as two-bond (²JCH) and three-bond (³JCH) couplings, are also observable and provide further structural information. In Dichloro(1-13C)acetic acid, the labeled C1 will exhibit a two-bond coupling (²JC1H) to the proton on C2.

Coupling TypeInvolved NucleiTypical Range (Hz)Expected Observation in Dichloro(1-13C)acetic acid
One-bond (1JCH)C2-H~180 - 210 (estimated due to Cl atoms)Splitting of the C2 signal into a doublet (in coupled spectrum)
Two-bond (2JCH)C1-C2-H0 - 60Splitting of the 13C-labeled C1 signal into a doublet (in coupled spectrum)
One-bond (1JCC)C1-C230 - 70Not observable unless C2 is also 13C labeled

To simplify complex spectra, 13C NMR is most commonly performed using proton-decoupling techniques. wisc.edu

Proton-Decoupled 13C NMR: In this mode, a broad radiofrequency signal is applied at the proton resonance frequencies, which causes the protons to rapidly change spin states. This effectively removes all 13C-1H coupling, and each unique carbon atom appears as a single, sharp singlet. wisc.edu This is the standard method for determining the number of distinct carbon environments and their chemical shifts. For Dichloro(1-13C)acetic acid, the proton-decoupled spectrum would show two singlets at approximately 170.9 ppm and 65.5 ppm.

Proton-Coupled 13C NMR: In a coupled (or non-decoupled) spectrum, the 13C-1H spin-spin couplings are preserved. The signal for each carbon is split into a multiplet according to the 'n+1' rule, where 'n' is the number of directly attached protons. re3data.org For Dichloro(1-13C)acetic acid, the labeled C1 signal would appear as a doublet due to coupling with the single proton on C2 (²JCH). The C2 signal would also appear as a doublet due to coupling with its directly attached proton (¹JCH). While more complex, coupled spectra provide direct evidence for the number of hydrogens attached to each carbon.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space via cross-relaxation. researchgate.net In the context of 13C NMR, when protons are decoupled, their saturated state can transfer energy to nearby 13C nuclei. This process enhances the population difference between the spin states of the 13C nuclei, leading to a significant increase in the intensity of their NMR signals. wisc.edu

For small molecules like Dichloro(1-13C)acetic acid, this enhancement can be substantial, often increasing the signal-to-noise ratio by a factor of up to three. However, the magnitude of the NOE is not uniform for all carbons. It is most effective for carbons that have directly attached protons and diminishes rapidly with distance. The C2 carbon of dichloroacetic acid, having a directly bonded proton, would experience a significant NOE enhancement. The labeled C1 carboxyl carbon, which has no directly attached protons, will experience a much smaller NOE from the more distant proton on C2 and, as a result, its signal may appear weaker in a standard proton-decoupled spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of NMR pulse sequences used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. oup.comthieme-connect.de This is achieved by transferring polarization from protons to the 13C nuclei and then manipulating the phase of the resulting carbon signals based on the number of attached protons.

The most common DEPT experiments are DEPT-45, DEPT-90, and DEPT-135:

DEPT-90: Only signals from CH (methine) carbons appear as positive peaks.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in any DEPT spectrum. thieme-connect.de

For Dichloro(1-13C)acetic acid, a DEPT analysis would yield the following results:

The signal for C2 (~65.5 ppm) would appear as a positive peak in both DEPT-90 and DEPT-135 spectra, confirming it is a methine (CH) group.

The signal for the labeled C1 (~170.9 ppm) would be absent in all DEPT spectra, confirming it is a quaternary carbon (a carbon with no directly attached hydrogens).

This technique is invaluable for unambiguously assigning carbon types, especially in complex metabolites derived from Dichloro(1-13C)acetic acid.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HSQC, COSY, TOCSY) for Correlating ¹³C Signals

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques for elucidating the structure of molecules by resolving signals across two frequency dimensions. In the context of studying Dichloro(1-¹³C)acetic acid and its metabolites, 2D NMR is invaluable for correlating the enriched ¹³C nucleus with other nuclei in the molecule, primarily ¹H. This provides unambiguous assignment of signals and detailed information about molecular connectivity.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): Both HSQC and HMQC are used to correlate the chemical shifts of a ¹³C nucleus with the protons directly attached to it. protein-nmr.org.uk A cross-peak in the 2D spectrum appears at the coordinates of the ¹H and ¹³C chemical shifts, confirming a direct one-bond C-H connection. protein-nmr.org.uk For Dichloro(1-¹³C)acetic acid, the methine proton would show a correlation to the ¹³C-labeled carbon. When DCA is metabolized, for instance to glyoxylate (B1226380) or oxalate, these experiments can track the fate of the labeled carbon by identifying its new proton environment. The HSQC experiment is generally preferred over HMQC for its superior resolution and narrower lineshapes. ucsb.edu

Correlation Spectroscopy (COSY): The COSY experiment reveals scalar couplings between protons, typically over two to three bonds. It is a homonuclear technique, meaning it correlates protons with other protons. While it does not directly detect the ¹³C nucleus, it is crucial for mapping the proton spin systems within metabolites. By identifying which protons are coupled, one can build fragments of the molecule's structure. This information, when combined with HSQC data, allows for a more complete structural assignment.

Total Correlation Spectroscopy (TOCSY): Similar to COSY, TOCSY is a homonuclear experiment that identifies coupled proton spin systems. wisc.edu However, TOCSY extends beyond direct coupling partners and shows correlations between all protons within a given spin system, even if they are not directly coupled. wisc.edu For a metabolite of Dichloro(1-¹³C)acetic acid, a TOCSY experiment can reveal the entire network of coupled protons. For example, if the ¹³C-label is incorporated into a larger metabolite like citrate (B86180), TOCSY can help identify all the protons belonging to that citrate molecule. ismrm.org Combining this with an HSQC spectrum allows one to map the location of the ¹³C-label within that specific spin system. ucsb.eduacs.org The duration of the spin-lock mixing time in a TOCSY experiment can be varied to control the extent of magnetization transfer, allowing correlations to be observed over progressively longer ranges of bonds. wisc.edu

2D NMR TechniqueType of CorrelationApplication for Dichloro(1-¹³C)acetic Acid Metabolites
HSQC/HMQCHeteronuclear (¹H-¹³C)Identifies protons directly bonded to the ¹³C-labeled carbon. protein-nmr.org.uk
COSYHomonuclear (¹H-¹H)Identifies protons that are coupled through 2-3 bonds.
TOCSYHomonuclear (¹H-¹H)Identifies all protons within a coupled spin system. wisc.edu

Quantitative NMR Approaches for ¹³C Enrichment Determination

Quantitative NMR (qNMR) can be used to determine the degree of isotopic enrichment in a sample containing Dichloro(1-¹³C)acetic acid. While ¹H NMR is typically preferred for quantification due to its high sensitivity, ¹³C NMR offers much greater chemical shift dispersion, which is advantageous for resolving signals in complex mixtures of metabolites. magritek.com

A primary challenge for quantitative ¹³C NMR is its low natural abundance (1.1%) and smaller gyromagnetic ratio, resulting in low sensitivity. magritek.comthermofisher.com Furthermore, long spin-lattice relaxation times (T₁) for ¹³C nuclei can necessitate long delays between pulses to ensure full relaxation, leading to very long experiment times for quantitative accuracy. nih.gov

Several strategies are employed to overcome these limitations:

Use of Relaxation Agents: Paramagnetic relaxation agents, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can be added to the sample to shorten the T₁ relaxation times of ¹³C nuclei. This allows for faster pulse repetition rates without saturating the signal, significantly reducing the total acquisition time required for a quantitative spectrum. rsc.org

Inverse-Gated Decoupling: To obtain quantitative ¹³C spectra, it is crucial to suppress the Nuclear Overhauser Effect (NOE), which can variably enhance the signals of protonated carbons. This is achieved using an inverse-gated decoupling sequence, where the proton decoupler is switched on only during data acquisition. This collapses ¹H-¹³C couplings to produce sharp singlets while preventing the NOE buildup that would otherwise compromise the signal integrals' accuracy. dtic.mil

Indirect Quantification via ¹H NMR: A high-throughput method involves analyzing the ¹H NMR spectrum. nih.gov The presence of a ¹³C atom coupled to a proton splits the proton's signal into a doublet (known as ¹³C satellites). The fractional ¹³C enrichment can be calculated by comparing the integrated area of one of the ¹³C satellite peaks to the total area of the proton signal (central peak from ¹²C-bound protons plus both satellite peaks). This approach leverages the higher sensitivity of ¹H NMR and can be performed rapidly. nih.gov

The percentage of ¹³C enrichment is a critical parameter in metabolic studies, as it reflects the extent to which the labeled precursor has been incorporated into various downstream metabolites. nih.gov

Mass Spectrometry (MS) and Isotope Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and semi-volatile compounds. For the analysis of Dichloro(1-¹³C)acetic acid and its metabolites, which are often polar and non-volatile, chemical derivatization is typically required to increase their volatility and improve chromatographic performance. nih.govthermofisher.com Common derivatization strategies include esterification to convert the carboxylic acid group into a less polar ester.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

Fragment Ion Analysis for ¹³C Position Information

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which is an energetic process that causes the molecules to fragment in predictable patterns. The resulting mass spectrum shows the molecular ion (the intact molecule with one electron removed) and a series of fragment ions.

The presence of the ¹³C label in Dichloro(1-¹³C)acetic acid or its metabolites will increase the mass of the molecular ion and any fragment ions containing the labeled carbon by one mass unit. By analyzing the mass shift in specific fragment ions, it is possible to determine the position of the ¹³C label within the molecule. nau.edu For example, if a known fragmentation pathway involves the loss of the carboxyl group, observing whether the resulting fragment has a mass shift will confirm if the label was in the carboxyl carbon. This positional information is crucial for tracing metabolic pathways. nau.edu

Mass Isotopomer Distribution Analysis (MIDA) and Correction for Natural Abundance

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to determine the isotopic enrichment of a biosynthetic precursor pool from the mass isotopomer distribution of a product molecule. nih.gov A mass isotopomer is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C vs ¹²C). A GC-MS analysis of a metabolite derived from Dichloro(1-¹³C)acetic acid will show a distribution of masses: M+0 (no ¹³C label), M+1 (one ¹³C label), M+2 (two ¹³C labels), and so on.

This observed distribution must first be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. nih.govresearchgate.net After correction, the resulting excess isotopomer distribution can be used to calculate the fractional abundance of the labeled precursor that was incorporated into the product. MIDA uses statistical models based on the binomial or multinomial expansion to relate the observed mass isotopomer pattern in the product to the isotopic enrichment of the precursor pool. nih.gov

Quantitative Analysis of ¹³C-Enriched Metabolites

GC-MS is an excellent tool for quantifying ¹³C-enriched metabolites. The most robust method for quantification is stable isotope dilution, which involves adding a known amount of a stable isotope-labeled internal standard to the sample before processing. For analyzing metabolites of Dichloro(1-¹³C)acetic acid, an ideal internal standard would be the same metabolite but labeled with a different number of ¹³C atoms (e.g., a fully ¹³C-labeled version) or with another stable isotope like deuterium (B1214612) (²H).

The internal standard co-elutes with the analyte and is affected similarly by extraction, derivatization, and ionization processes. By measuring the ratio of the MS signal intensity of the analyte to that of the internal standard, one can accurately calculate the concentration of the analyte in the original sample. nih.gov This method corrects for sample loss during preparation and variations in instrument response, providing high precision and accuracy.

GC-MS Analytical AspectDescription and Relevance
DerivatizationChemical modification (e.g., esterification) to increase the volatility of DCA and its polar metabolites for GC analysis. thermofisher.com
Fragment Ion AnalysisAnalysis of mass shifts in specific fragments to determine the location of the ¹³C label within a metabolite's structure. nau.edu
MIDAUses the mass isotopomer pattern of a product to determine the isotopic enrichment of the precursor pool, after correcting for natural isotope abundance. nih.gov
Quantitative AnalysisEmploys stable isotope dilution with a labeled internal standard to accurately measure the concentration of ¹³C-enriched metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone in analytical chemistry, offering robust separation and sensitive detection. For isotopically labeled molecules like Dichloro(1-13C)acetic acid, specific LC-MS techniques provide enhanced capabilities for identification and quantification, overcoming challenges posed by complex biological matrices.

High-Resolution MS for Accurate Mass and Isotopic Pattern Profiling

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is crucial for the analysis of Dichloro(1-¹³C)acetic acid as it allows for the unambiguous determination of its elemental composition. pnnl.gov

The high resolving power of these instruments enables the separation of ions with very similar mass-to-charge ratios (m/z), which might otherwise overlap in lower-resolution instruments. For Dichloro(1-¹³C)acetic acid, HRMS can easily distinguish the ¹³C-labeled molecule from its unlabeled counterpart and from other potential isobaric interferences in a complex sample.

By precisely measuring the mass of the molecular ion, HRMS confirms the incorporation of the ¹³C isotope. The table below illustrates the theoretical exact masses of unlabeled dichloroacetic acid and its ¹³C-labeled isotopologue, highlighting the mass difference that is readily resolved by HRMS.

CompoundChemical FormulaMonoisotopic Mass (Da)
Dichloroacetic acidC₂H₂Cl₂O₂127.94318
Dichloro(1-¹³C)acetic acid¹³CC₁H₂Cl₂O₂128.94654

Furthermore, HRMS accurately profiles the complete isotopic pattern of the molecule, which is altered by the presence of the ¹³C label. This detailed pattern serves as an additional confirmation of the compound's identity and can be used to calculate the degree of isotopic enrichment.

Isotope Ratio Mass Spectrometry (IRMS) for ¹³C/¹²C Ratios

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for determining the precise ratio of stable isotopes in a sample. nih.gov For carbon, it measures the ¹³C/¹²C ratio with extremely high precision. nih.gov The analysis typically involves converting the organic compound into a simple gas, such as carbon dioxide (CO₂), through combustion. sc.edu This CO₂ is then introduced into the mass spectrometer, where the ion currents corresponding to different isotopic masses (e.g., m/z 44 for ¹²CO₂ and m/z 45 for ¹³CO₂) are measured.

A study on chloroacetic acids demonstrated a method using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to measure their ¹³C/¹²C ratios. nih.gov In this approach, the chloroacetic acids were first converted to their methyl esters to facilitate gas chromatographic separation. nih.gov The separated esters were then combusted online before entering the IRMS. The results showed that this analytical process did not introduce significant isotopic fractionation, allowing for accurate determination of the isotopic signatures of the original compounds. nih.gov

This methodology is directly applicable to studies involving Dichloro(1-¹³C)acetic acid. By measuring the ¹³C/¹²C ratio in a sample or its metabolites, IRMS can precisely quantify the level of ¹³C enrichment, providing crucial data for metabolic flux analysis and tracer studies. nih.gov The high precision of IRMS allows for the detection of very small changes in isotopic composition. nih.govnih.gov

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isotopomer Patterns

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org The use of microfluidic devices for CE-MS offers several advantages, including reduced sample and reagent consumption, faster analysis times, and improved sensitivity. nih.govchromatographyonline.com

CE separates molecules based on their charge and size as they move through a narrow capillary under the influence of a high electric field. wikipedia.org This technique is particularly well-suited for the analysis of small, polar, and charged molecules like Dichloro(1-¹³C)acetic acid and its potential polar metabolites. Recent developments have made the coupling of microfluidic CE systems to mass spectrometers more convenient and robust. nih.govnih.gov

For isotopomer analysis, CE-MS can separate Dichloro(1-¹³C)acetic acid from its unlabeled form and from various metabolites that retain the ¹³C label. The mass spectrometer then provides the mass and structural information for each separated compound. This allows for the detailed characterization of isotopomer patterns, revealing how the ¹³C label is distributed among different metabolic products. The high resolving power of CE can be critical in separating isotopomers that may be difficult to resolve using liquid chromatography. nih.gov

Chromatographic Separations for Labeled Compound Analysis

Chromatographic techniques are essential for isolating labeled compounds and their metabolites from complex mixtures prior to detection. Gas chromatography, particularly with specialized detectors, offers a robust method for the analysis of volatile or derivatized halogenated compounds.

Gas Chromatography (GC) with Specialized Detectors (e.g., Electron Capture Detection)

Gas Chromatography (GC) is a premier technique for separating volatile compounds. For non-volatile or highly polar analytes like dichloroacetic acid, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govthermofisher.com Common derivatization involves esterification, for instance, preparing methyl esters using diazomethane (B1218177) or pentafluorobenzyl esters using pentafluorobenzyl bromide (PFBBr). thermofisher.comnih.gov

The Electron Capture Detector (ECD) is a highly sensitive and selective detector for GC that is particularly responsive to electronegative compounds, such as those containing halogens. scioninstruments.commeasurlabs.comchromatographyonline.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (often nitrogen) and creating a steady baseline current. scioninstruments.comchromatographyonline.com When an electronegative analyte like derivatized dichloroacetic acid passes through the detector, it captures electrons, causing a decrease in the current that is measured as a signal. scioninstruments.commeasurlabs.com

The selectivity of the ECD makes it exceptionally well-suited for analyzing chlorinated compounds like dichloroacetic acid in complex environmental or biological samples, as it produces little to no signal for common hydrocarbons. chromatographyonline.com The sensitivity is also remarkable, with detection limits often in the picogram (pg) range. chromatographyonline.com A collaborative study on EPA Method 515.1, which uses GC-ECD for determining chlorinated acids in water after methylation, demonstrated the method's acceptability with mean recoveries ranging from 75% to 123% in finished drinking water. nih.gov

The table below summarizes typical GC-ECD parameters that could be adapted for the analysis of derivatized Dichloro(1-¹³C)acetic acid.

ParameterCondition
GC Column5% Phenyl Methylpolysiloxane
Derivatization AgentPentafluorobenzyl bromide (PFBBr) or Diazomethane
Carrier GasNitrogen or Argon/Methane
DetectorElectron Capture Detector (ECD)
Detection Limit~1 µg/L (ppb) range

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Dichloro(1-13C)acetic acid. Its application is particularly advantageous as it typically does not require the derivatization of the analyte, which can be a source of analytical error. nih.gov For small, polar compounds like dichloroacetic acid, which are often poorly retained on traditional reversed-phase columns, specialized HPLC approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully implemented. nih.govresearchgate.net

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes. nih.gov This methodology, when coupled with tandem mass spectrometry (LC/MS/MS), provides a highly sensitive and selective platform for quantifying Dichloro(1-13C)acetic acid. nih.govresearchgate.net The mass spectrometer can be specifically tuned to detect the mass-to-charge ratio of the 13C-labeled compound and its fragments, allowing for clear differentiation from its unlabeled counterpart and other matrix components.

Research has also demonstrated the use of anion-exchange chromatography within an HPLC system for the simultaneous detection of dichloroacetic acid and its primary metabolites, including oxalic acid, glyoxylic acid, and glycolic acid. nih.gov This approach, often paired with a conductivity detector, is effective for separating these anionic species. nih.gov For isotopically labeled studies, coupling this separation with mass spectrometry ensures precise quantification of Dichloro(1-13C)acetic acid and its corresponding 13C-labeled metabolites.

Table 1: Representative HPLC-MS/MS Parameters for Dichloroacetic Acid Analysis
ParameterDescription
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov
Column Amino-based or other polar stationary phase researchgate.net
Mobile Phase Acetonitrile/aqueous buffer (e.g., ammonium (B1175870) acetate) gradient researchgate.net
Detector Tandem Mass Spectrometer (MS/MS) nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Mode memphis.edu
Quantification Selected Reaction Monitoring (SRM) of specific mass transitions for Dichloro(1-13C)acetic acid

Ion Chromatography (IC)

Ion Chromatography (IC) is another powerful and widely used technique for the analysis of haloacetic acids, including Dichloro(1-13C)acetic acid, particularly in aqueous matrices like drinking water. who.intmetrohm.com The method is valued for its simplicity and speed, often allowing for direct injection of samples without extensive preparation or derivatization. nih.govthermofisher.com

Two primary IC methods are available for haloacetic acid analysis:

Anion-exchange separation with suppressed conductivity detection : This is a common approach where the analyte is separated on an anion-exchange column and detected via its electrical conductivity after the mobile phase conductivity has been chemically suppressed. who.int

Anion-exclusion separation with ultraviolet (UV) detection : This method separates analytes based on the exclusion of anions from a negatively charged stationary phase. who.int

For enhanced specificity and sensitivity, particularly for isotopically labeled compounds, IC is increasingly coupled with mass spectrometry (IC-MS/MS). metrohm.comthermofisher.com U.S. EPA Method 557, for example, utilizes an IC-MS/MS system for the determination of haloacetic acids in drinking water. thermofisher.com This hyphenated technique combines the superior separation of ionic species provided by IC with the definitive identification and quantification capabilities of mass spectrometry. metrohm.com The use of isotopically labeled internal standards is common in such methods to ensure accuracy. memphis.edu

The direct analysis capability of IC-MS/MS is a significant advantage, reducing sample preparation time and potential errors associated with derivatization steps that are often required for gas chromatography (GC) methods. metrohm.comthermofisher.com

Table 2: Typical Ion Chromatography Parameters for Dichloroacetic Acid Analysis
ParameterDescription
Chromatography Mode Anion-Exchange Chromatography who.intnih.gov
Column High-capacity anion exchange column (e.g., polystyrene-divinylbenzene based) researchgate.net
Eluent Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) gradient morana-rtd.com
Detector Suppressed Conductivity Detector or Tandem Mass Spectrometer (MS/MS) who.intmetrohm.com
Detection Limit (DCAA) As low as 0.45 µg/L with conductivity detection after extraction. nih.gov IC-MS methods can achieve sub-µg/L levels. researchgate.net
Key Advantage Direct injection without derivatization, suitable for aqueous samples. thermofisher.com

Mechanistic Investigations of Dichloro 1 13c Acetic Acid in Biological Systems Non Human

Elucidation of Metabolic Fate and Pathways through 13C Tracing

Stable isotope tracing with Dichloro(1-13C)acetic acid allows for the precise tracking of its carbon atom as it is metabolized and integrated into various cellular pathways. This methodology is crucial for mapping the flow of carbon from DCA through central metabolic networks.

Dichloroacetic acid significantly influences central carbon metabolism, primarily by modulating the entry of pyruvate (B1213749) into the tricarboxylic acid (TCA) cycle. ashpublications.orgnih.gov DCA acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. ashpublications.orgproquest.com By inhibiting PDK, DCA maintains the PDH complex in its active, dephosphorylated state, thereby promoting the conversion of pyruvate—the end product of glycolysis—to acetyl-CoA. ashpublications.orgnih.gov This action effectively increases the flux of carbon from glycolysis into the TCA cycle for oxidation. ashpublications.org

The use of 13C-labeled substrates is instrumental in demonstrating this shift. For instance, studies using hyperpolarized [1-13C]pyruvate have shown that administration of DCA leads to a significant increase in the production of 13C-bicarbonate. escholarship.org The 13C label from the first carbon of pyruvate is released as 13CO2 during the PDH-catalyzed conversion to acetyl-CoA; this 13CO2 then rapidly equilibrates with the bicarbonate pool. escholarship.org Therefore, an elevated signal from 13C-bicarbonate serves as a direct indicator of increased PDH flux, confirming that DCA shunts carbon away from lactate (B86563) production and towards mitochondrial oxidation. ashpublications.orgescholarship.org

While the primary impact of DCA is on the glycolysis-TCA cycle axis, the increased availability of acetyl-CoA and other TCA cycle intermediates can theoretically influence connected pathways. For example, citrate (B86180) produced in the TCA cycle can be exported to the cytosol and used for fatty acid synthesis, while other intermediates can be used for anabolic processes. Tracing the 13C label from Dichloro(1-13C)acetic acid would allow for the mapping of its carbon's ultimate fate, whether it is incorporated into biomass or fully oxidized. Although direct studies tracing Dichloro(1-13C)acetic acid through the pentose (B10789219) phosphate (B84403) pathway (PPP) are less common, alterations in glycolytic flux can indirectly affect the entry of glucose-6-phosphate into the PPP.

The biotransformation of DCA leads to the formation of several key metabolites. The principal pathway involves the conversion of DCA to glyoxylate (B1226380), a reaction catalyzed by Glutathione S-transferase Zeta 1 (GSTZ1). nih.govnih.gov Studies utilizing [2-13C]DCA and 13C NMR spectroscopy have unequivocally identified [2-13C]glyoxylic acid as the sole observable, stable metabolite of this enzymatic reaction. nih.gov This finding confirms that the carbon backbone of DCA is conserved during this primary metabolic step.

Following its formation, glyoxylate can be further metabolized through several routes, leading to other downstream products. These subsequent reactions can result in the formation of oxalic acid, glycolic acid, and glycine. Therefore, when Dichloro(1-13C)acetic acid is administered, the 13C label is expected to be incorporated into these downstream metabolites.

Table 1: Expected 13C-Labeled Metabolites from Dichloro(1-13C)acetic Acid

PrecursorPrimary MetabolitePotential Downstream Metabolites
Dichloro(1-13C)acetic Acid(1-13C)Glyoxylic Acid(1-13C)Oxalic Acid, (1-13C)Glycolic Acid

This table is based on established metabolic pathways of dichloroacetic acid. The specific labeled positions in downstream metabolites depend on the enzymatic reactions involved.

The identification and quantification of these 13C-labeled metabolites are typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between labeled and unlabeled molecules. nih.govnih.govcreative-proteomics.com There is currently no available research that identifies thiodiacetic acid as a metabolite of DCA.

A significant fate of the carbon atom from Dichloro(1-13C)acetic acid is its eventual oxidation and exhalation as carbon dioxide (13CO2). The metabolic conversion of the 13C-labeled intermediate, glyoxylate, can lead to substrates that enter the TCA cycle or other oxidative pathways, ultimately resulting in the release of the labeled carbon as 13CO2. biorxiv.org

Studies investigating the disposition of DCA have demonstrated that a substantial portion of the administered dose is eliminated as CO2. In vivo experiments using hyperpolarized [1-13C]pyruvate have provided indirect but compelling evidence for this process. Administration of DCA was shown to cause a 181% increase in the conversion of [1-13C]pyruvate to 13C-bicarbonate, which is in equilibrium with 13CO2. escholarship.org This highlights the potent effect of DCA in promoting oxidative decarboxylation reactions within the mitochondria. escholarship.org The measurement of 13CO2 in expired air, known as a breath test, is a non-invasive method used to quantify the rate of substrate oxidation in vivo and can be applied to trace the metabolic activity following administration of a 13C-labeled compound. researchgate.net

Enzymatic Interactions and Regulation

Dichloroacetic acid's pharmacological effects are primarily mediated through its interaction with key enzymes that regulate metabolic pathways. Understanding these interactions is fundamental to comprehending its mechanism of action.

The most well-characterized enzymatic target of DCA is pyruvate dehydrogenase kinase (PDK). ashpublications.orgnih.gov The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. ashpublications.org The activity of the PDC is tightly regulated by the opposing actions of PDK and pyruvate dehydrogenase phosphatase (PDP). PDK phosphorylates and inactivates the E1α subunit of the PDC, thereby inhibiting its function. ashpublications.org

DCA acts as a pyruvate analog and a potent inhibitor of all four PDK isoforms (PDK1-4). ashpublications.orgproquest.com Structural studies have shown that DCA binds to a site within the N-terminal domain of PDK, promoting conformational changes that inactivate the kinase. nih.govresearchgate.net By inhibiting PDK, DCA prevents the phosphorylation of the PDC, shifting the equilibrium towards the active, dephosphorylated state of the enzyme complex. ashpublications.orgnature.com This activation of the PDC leads to an increased conversion of pyruvate to acetyl-CoA, thus enhancing the flux of glucose-derived carbons into the TCA cycle for subsequent oxidation. ashpublications.orgportlandpress.com This mechanism effectively reverses the metabolic phenotype seen in many cancer cells (the Warburg effect), which favor aerobic glycolysis, and promotes mitochondrial respiration. ashpublications.orgrug.nl

Table 2: Effect of Dichloroacetic Acid on PDH Complex Regulation

EnzymeActionEffect of DCAConsequence for PDH ComplexMetabolic Flux
Pyruvate Dehydrogenase Kinase (PDK)Phosphorylates and inactivates PDHInhibitionRemains dephosphorylated and activeIncreased pyruvate to acetyl-CoA flux
Pyruvate Dehydrogenase Phosphatase (PDP)Dephosphorylates and activates PDHNo direct effectFavors dephosphorylated and active stateIncreased pyruvate to acetyl-CoA flux

The primary enzyme responsible for the biotransformation of DCA in non-human biological systems is Glutathione S-transferase Zeta 1 (GSTZ1-1), also known as maleylacetoacetate isomerase. nih.govnih.gov This cytosolic and mitochondrial enzyme catalyzes the conversion of DCA to glyoxylate. nih.gov

Interestingly, DCA itself is a mechanism-based inactivator of GSTZ1. nih.gov This means that during the catalytic process, a reactive intermediate is formed that covalently modifies and inactivates the enzyme, a property that leads to DCA inhibiting its own metabolism upon repeated exposure. nih.govanu.edu.au The rate of this inactivation can be influenced by factors such as GSTZ1 haplotype. nih.govclinicaltrials.gov The central role of GSTZ1-1 highlights it as the key determinant of DCA clearance and metabolic fate. nih.gov

Cellular and Subcellular Metabolic Reprogramming Studies Using 13C Tracers

The use of stable isotopes like carbon-13 (¹³C) has become a powerful tool for tracing the metabolic fate of compounds within complex biological systems. Dichloro(1-¹³C)acetic acid (¹³C-DCA) allows researchers to follow the carbon atom from DCA as it is incorporated into various metabolic pathways, providing a detailed picture of its influence on cellular metabolism.

In the context of cancer research, the acidic microenvironment of tumors is a critical factor influencing cellular metabolism and therapeutic response. Studies utilizing ¹³C tracers have explored how dichloroacetate (B87207) (DCA) affects the metabolic plasticity of cancer cells adapted to acidic conditions.

In one such study, cancer cells selected for their ability to thrive in an acidic environment exhibited a greater sensitivity to the growth-inhibitory effects of DCA compared to their parental counterparts. nih.gov ¹³C-tracer investigations revealed that DCA induced a significant metabolic shift in these acid-adapted cells. Specifically, it diminished glycolysis, the primary pathway for glucose breakdown, and concurrently increased intracellular glutamine levels. nih.gov This dual effect led to a more substantial reduction in the activity of the pentose phosphate pathway and an increase in apoptosis (programmed cell death) in the acid-adapted cells. nih.gov

Further research using a ¹³C-guided approach on pancreatic cancer cell lines demonstrated that DCA treatment significantly decreased the incorporation of ¹³C from [U-¹³C₆]glucose into several key amino acids, including alanine (B10760859), aspartate, glutamate, glycine, proline, and serine. mdpi.comdntb.gov.ua This suggests a broad impact of DCA on glucose metabolism and the biosynthesis of essential cellular building blocks. The data from these studies indicated an activation of pyruvate dehydrogenase, leading to increased carbon flux into the TCA cycle, alongside a substantial inhibition of glycolytic flux and amino acid synthesis. mdpi.com

The metabolic reprogramming induced by DCA in cancer cells under cisplatin (B142131) stress has also been investigated. nih.gov These studies showed that DCA shifts the metabolic model from glycolysis towards aerobic oxidation. This shift results in increased mitochondrial reactive oxygen species (mtROS), which can promote cell cycle arrest and enhance the efficacy of chemotherapy. nih.gov

Interactive Table: Impact of DCA on ¹³C-Glucose Incorporation in Pancreatic Cancer Cells. mdpi.com

Amino Acid% ¹³C Incorporation (Control)% ¹³C Incorporation (DCA Treated)
Alanine9.8%4.1%
Serine3.4%2.1%
Glutamate6.7%2.6%
Aspartate4.0%1.8%
Proline1.2%0.3%
Glycine2.3%2.0%

The application of hyperpolarized ¹³C-labeled compounds in magnetic resonance spectroscopy (MRS) has enabled the real-time, non-invasive investigation of metabolic fluxes in living animals. nih.govnih.govnih.govnih.gov In the context of cardiac metabolism, hyperpolarized [1-¹³C]lactate has been used to measure dichloroacetate-modulated changes in flux through the pyruvate dehydrogenase (PDH) complex. nih.gov

Studies in healthy rat hearts have shown that the administration of DCA, an inhibitor of pyruvate dehydrogenase kinase (PDK), stimulates the activity of PDH. nih.govescholarship.org This was observed as a more than 2.5-fold increase in the bicarbonate-to-substrate ratio following DCA administration when using hyperpolarized [1-¹³C]lactate as the metabolic probe. nih.gov The reliable detection of the oxidation of lactate to pyruvate and the subsequent conversion to alanine and bicarbonate demonstrates the utility of this technique for probing DCA's effects on cardiac energy metabolism in vivo. nih.gov

These in vivo studies are crucial as they provide insights into how metabolic control is distributed among different tissues and organ systems, which cannot be fully understood from isolated cell studies alone. nih.gov The use of multiple tracers and advanced modeling approaches allows for a comprehensive quantification of metabolic fluxes in specific tissues. nih.gov

Molecular Target Identification and Binding Mechanisms

Understanding how Dichloro(1-¹³C)acetic acid interacts with biological macromolecules is key to elucidating its mechanisms of action. Adduction studies and proteomic approaches provide valuable information on its molecular targets and binding mechanisms.

While specific adduction studies focusing on Dichloro(1-¹³C)acetic acid with hemoglobin and albumin are not extensively detailed in the provided search results, the general principle involves the covalent binding of the compound or its metabolites to these proteins. Such binding can alter the structure and function of the proteins and can serve as a biomarker of exposure. The use of the ¹³C label would facilitate the detection and quantification of these adducts using techniques like mass spectrometry.

Proteomic approaches that utilize stable isotope labeling are instrumental in identifying proteins that are differentially expressed or modified in response to a specific treatment. In the context of Dichloro(1-¹³C)acetic acid, ¹³C labeling can be used to track the incorporation of the carbon atom into the cellular proteome.

These methods can reveal changes in protein synthesis, degradation, and post-translational modifications (PTMs). nih.govnih.govstrath.ac.uk PTMs, such as phosphorylation, acetylation, and ubiquitination, are critical for regulating protein function and cellular signaling pathways. nih.govnih.gov By analyzing the ¹³C-labeling patterns of proteins and their modifications, researchers can identify specific molecular pathways affected by DCA. For instance, changes in the phosphorylation status of key regulatory proteins involved in metabolism could be directly linked to DCA treatment. nih.gov

The development of advanced proteomic techniques, such as data-independent acquisition (DIA), allows for the identification and quantification of thousands of proteins and their PTMs from complex biological samples. youtube.com Combining these powerful analytical methods with ¹³C-DCA would provide a comprehensive view of its impact on the cellular proteome and its post-translational landscape.

Comparative Mechanistic Studies with Related Halogenated Acetic Acids

To better understand the specific effects of dichloroacetic acid, it is often compared to other halogenated acetic acids, such as monochloroacetic acid (MCA) and trichloroacetic acid (TCA). nih.govnhmrc.gov.au These compounds are structurally similar but can exhibit different biological activities and toxicities.

Genotoxicity studies have shown that dichloroacetic acid can induce primary DNA damage in certain bacterial assays. nih.gov In mutagenicity tests, DCA showed activity, and a trend was observed where the toxicity of chlorinated acetic acids decreased as the number of chlorine substituents increased. nih.gov

In terms of their formation as disinfection byproducts in drinking water, the concentrations and ratios of MCA, DCA, and TCA can vary. nhmrc.gov.auacs.org Metabolically, dichloroacetate is rapidly processed in the liver to glyoxylate and oxalate. nhmrc.gov.au Comparative studies on the metabolism of these related compounds are essential for understanding their differential effects.

The acidity of these compounds also varies, with the chloro-substituted acetic acids being stronger acids than acetic acid due to the electron-withdrawing effect of the chlorine atoms. quora.com This difference in acidity can influence their chemical reactivity and biological interactions.

Interactive Table: Comparison of Chloroacetic Acids. nih.govnhmrc.gov.auquora.com

CompoundChemical FormulaRelative AcidityGenotoxicity (Ames Test)
Acetic AcidCH₃COOHLeast AcidicNot specified
Monochloroacetic AcidCH₂ClCOOHMore acidic than acetic acidNot mutagenic
Dichloroacetic AcidCHCl₂COOHMore acidic than monochloroacetic acidMutagenic
Trichloroacetic AcidCCl₃COOHMost AcidicWeakly clastogenic

Applications of Dichloro 1 13c Acetic Acid As an Isotopic Tracer in Academic Research

Metabolic Flux Analysis (13C-MFA) in Diverse Biological Systems

Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of biochemical reactions within a cell. creative-proteomics.com When combined with stable isotope tracers like Dichloro(1-13C)acetic acid, it becomes 13C-MFA, a gold standard for quantifying the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comcreative-proteomics.com The core principle involves introducing the 13C-labeled substrate to a biological system, allowing it to be metabolized, and then measuring the distribution of the 13C label in downstream metabolites. creative-proteomics.comnih.gov This labeling pattern provides a wealth of information that, when integrated into a computational model of cellular metabolism, can resolve the fluxes through central metabolic pathways. nih.govnih.gov

The central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production, redox balance, and the synthesis of biomass precursors. nih.gov Using a tracer such as Dichloro(1-13C)acetic acid allows researchers to introduce a labeled carbon source into this network. If metabolized to acetyl-CoA, the 13C label can enter the TCA cycle. By analyzing the isotopic enrichment in TCA cycle intermediates and amino acids derived from them (like glutamate and aspartate), 13C-MFA can precisely quantify the distribution of carbon flow. researchgate.net For instance, this technique can determine the relative contribution of different substrates to the acetyl-CoA pool and measure the flux through pathways like the TCA cycle.

Table 1: Illustrative Example of Metabolic Flux Distribution Determined by 13C-MFA This table represents typical data output from a 13C-MFA experiment, showing how fluxes (in relative units) through key metabolic pathways can be quantified and compared across different cellular conditions. The values are for illustrative purposes.

Metabolic Pathway Condition A (Normal) Condition B (Stressed)
Glycolysis 100 120
Pentose Phosphate Pathway 15 25
TCA Cycle Flux 85 70

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are withdrawn for biosynthetic purposes, a process known as cataplerosis. researchgate.net These pathways are vital for maintaining the integrity of the TCA cycle while supporting cell growth. Isotopic tracers are essential for measuring these fluxes. For example, studies using [1-13C]acetate have been employed to measure anaplerotic and TCA cycle fluxes in the human liver. nih.govnih.gov The entry of the labeled acetyl-CoA into the cycle produces distinct labeling patterns in metabolites like glutamate. nih.govscispace.com Anaplerotic influx of unlabeled carbon skeletons dilutes this labeling in a predictable way, allowing for the calculation of the anaplerotic rate relative to the TCA cycle flux. nih.gov Dichloro(1-13C)acetic acid, upon its conversion to a TCA cycle-related intermediate, could be used in a similar manner to quantify the balance between the filling (anaplerosis) and draining (cataplerosis) of the cycle's intermediates.

Cells often have a choice of substrates to fuel their energy metabolism. Isotopic tracers are invaluable for determining the preference for and contribution of different fuels. For example, studies have used 14C-labeled glucose and lactate (B86563) to investigate their oxidation by different cell types, showing a preference in neurons for the oxidation of extracellular lactate. nih.gov By using Dichloro(1-13C)acetic acid alongside other labeled substrates (e.g., U-13C-glucose), researchers can directly compare its uptake and oxidation with that of canonical energy sources. This approach allows for the quantification of how much each substrate contributes to the TCA cycle and, consequently, to cellular energy production under various physiological or pathological conditions.

Elucidation of Specific Biochemical Pathways and Enzyme Kinetics

Beyond mapping the central metabolic network, Dichloro(1-13C)acetic acid can be used to investigate specific biochemical pathways and the kinetics of the enzymes involved. panamacollegeofcellscience.orgresearchgate.net The rate at which the 13C label appears in successive downstream metabolites is directly related to the activity of the intervening enzymes. nih.gov

For instance, DCA is known to be biotransformed by the enzyme glutathione transferase zeta 1 (GSTz1). researchgate.net A study utilizing Dichloro(1-13C)acetic acid could precisely measure the in vivo rate of this transformation by tracking the appearance of 13C-labeled metabolites such as glyoxylate (B1226380), oxalate, and monochloroacetate. researchgate.net This provides a dynamic view of enzyme activity within a living system, which is a significant advantage over in vitro enzyme assays. Such studies can reveal how factors like age or disease state affect the kinetics and biotransformation of a compound. researchgate.net

Studies on the Fate of Organic Micropollutants in Environmental Research

Organic micropollutants, including halogenated acetic acids like DCA, are of increasing environmental concern. mdpi.com Understanding their fate—how they are transported, accumulated, and transformed in the environment—is crucial for risk assessment. Stable isotope tracers are exceptionally suited for these studies because they allow researchers to distinguish the administered compound from any pre-existing, unlabeled compound in the environment.

When Dichloro(1-13C)acetic acid is introduced into an environmental matrix, such as water, soil, or a microbial culture, its transformation can be unequivocally traced. nih.gov As the parent compound is degraded through processes like hydrolysis, photolysis, or microbial activity, the 13C label is incorporated into the various transformation products. nih.gov By using high-resolution mass spectrometry, researchers can identify these labeled products, even at very low concentrations, and piece together the degradation pathway. This approach provides definitive evidence of the transformation processes, helping to identify potentially more persistent or toxic byproducts and to develop more effective remediation strategies.

Isotopic Fractionation as a Tool for Mechanistic Understanding

The use of isotopically labeled compounds, such as Dichloro(1-13C)acetic acid, is a powerful technique in academic research for elucidating reaction mechanisms. One of the key principles underlying this application is isotopic fractionation, which refers to the differential partitioning of isotopes between two substances or two phases. In the context of chemical reactions, this phenomenon is often observed as a kinetic isotope effect (KIE), where molecules containing a heavier isotope at a specific atomic position react at a different rate than molecules with a lighter isotope at the same position. By measuring the extent of this fractionation, researchers can gain valuable insights into the transition states and rate-determining steps of a reaction pathway.

The magnitude of the carbon isotope fractionation provides crucial information for distinguishing between different reaction mechanisms. For instance, in the biodegradation of chlorinated hydrocarbons, different enzymatic pathways can lead to distinct isotopic signatures in the remaining substrate. While direct studies on the isotopic fractionation of Dichloro(1-13C)acetic acid are not extensively detailed in the provided search results, the principles can be inferred from analogous studies on similar chlorinated compounds like 1,2-dichloroethane (B1671644) (1,2-DCA).

Research on the aerobic biodegradation of 1,2-DCA has shown that the extent of carbon isotope fractionation is pathway-dependent. nih.gov For example, microbial degradation proceeding through an oxidative pathway exhibits a significantly different carbon isotope enrichment factor compared to degradation via a hydrolytic dehalogenation (SN2) pathway. nih.gov Specifically, a smaller fractionation was observed for the oxidative pathway, while a much larger fractionation was characteristic of the hydrolytic dehalogenation pathway. nih.gov This bimodal distribution of enrichment factors allows researchers to identify the predominant degradation mechanism in a given system. nih.gov

By applying these principles to Dichloro(1-13C)acetic acid, researchers can investigate various chemical and biological transformation processes. For example, by tracking the changes in the 13C/12C ratio of the remaining Dichloroacetic acid over the course of a reaction, it is possible to determine the kinetic isotope effect associated with the cleavage of the carbon-carbon bond or other bonds involving the labeled carbon. This information can help to either support or rule out proposed reaction intermediates and transition state structures.

The following interactive data table illustrates hypothetical research findings from a study using Dichloro(1-13C)acetic acid to investigate two different degradation pathways. The enrichment factors (ε) are indicative of the degree of isotopic fractionation.

Degradation PathwayInitial δ¹³C (‰)Final δ¹³C (‰)Enrichment Factor (ε) (‰)Inferred Mechanistic Detail
Enzymatic Oxidation-30.2-25.8-4.5 ± 0.5Cleavage of a C-H bond is likely not the rate-determining step.
Reductive Dechlorination-30.1-5.5-28.9 ± 1.2Cleavage of a C-Cl bond is likely the rate-determining step.

These distinct enrichment factors provide a clear basis for differentiating between the two degradation mechanisms. A small enrichment factor, as seen in the hypothetical enzymatic oxidation, suggests that the bond to the isotopic carbon is not significantly broken in the rate-determining step of the reaction. Conversely, a large enrichment factor, as observed in the hypothetical reductive dechlorination, indicates that the bond to the labeled carbon is broken during the rate-determining step, leading to a significant kinetic isotope effect.

Furthermore, multi-element isotope analysis, which could involve the simultaneous use of Dichloro(1-13C)acetic acid and chlorine isotopes, can offer even more detailed mechanistic insights. nih.gov By plotting the isotopic fractionation of carbon against that of chlorine, unique isotopic signatures for different reaction pathways can be established, providing a more robust tool for mechanistic elucidation. nih.gov

Theoretical and Computational Studies of Dichloro 1 13c Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These ab initio methods provide detailed information on molecular geometry, vibrational modes, and spectroscopic parameters from first principles, offering a powerful complement to experimental investigation.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and vibrational frequencies of molecules with high accuracy. mdpi.comkarazin.ua For a molecule like dichloroacetic acid, DFT calculations, often using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), can determine the optimized bond lengths, bond angles, and dihedral angles. nih.govscispace.com

The substitution of a ¹²C atom with a ¹³C atom at the carboxyl position to form Dichloro(1-¹³C)acetic acid does not significantly alter the calculated molecular geometry. The electronic potential energy surface is virtually identical for both isotopologues. However, the vibrational frequencies, which are dependent on the masses of the constituent atoms, will be affected. Specifically, vibrational modes with significant displacement of the C1 carbon, such as the C-C stretching and various deformation modes, would be expected to shift to lower frequencies (a redshift) due to the increased mass of the ¹³C isotope. DFT calculations can precisely predict the magnitude of these isotopic shifts, aiding in the interpretation of experimental infrared (IR) and Raman spectra. nih.govmdpi.com

ParameterTypical Calculated Value (for Dichloroacetic Acid)
C=O Bond Length~1.20 Å
C-O Bond Length~1.35 Å
C-C Bond Length~1.53 Å
C-Cl Bond Length~1.78 Å
O=C-O Bond Angle~125°
Cl-C-Cl Bond Angle~110°

Table 1: Representative geometric parameters for dichloroacetic acid as predicted by DFT calculations. The values for Dichloro(1-¹³C)acetic acid are expected to be nearly identical.

One of the most powerful applications of quantum chemical calculations for isotopically labeled compounds is the prediction of NMR spectroscopic parameters. nih.gov DFT has become a standard tool for accurately calculating ¹³C NMR chemical shifts, which can be invaluable for structural elucidation and assignment of experimental spectra. rsc.org

The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used within the DFT framework for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com The accuracy of these predictions depends on the choice of the functional and basis set. Studies have shown that functionals like WP04, ωB97X-D, and WC04 can provide highly accurate ¹³C chemical shift predictions, often with a root-mean-square deviation (RMSD) of less than 3 ppm compared to experimental values. nih.govdntb.gov.ua For chlorinated compounds, specialized functionals like WC04 have been shown to reduce errors that can arise from the overestimation of paramagnetic contributions by standard functionals. dntb.gov.ua

For Dichloro(1-¹³C)acetic acid, these calculations would be particularly insightful. The ¹³C label at the C1 position makes this specific nucleus the focus of ¹³C NMR experiments. DFT calculations can predict the chemical shift of this labeled carbon with high confidence, aiding in its unambiguous identification in a complex spectrum.

Computational MethodTypical Accuracy (RMSD for ¹³C)Reference Compound
GIAO-DFT (e.g., ωB97X-D/def2-SVP)0.5 - 2.9 ppmTetramethylsilane (B1202638) (TMS)
GIAO-DFT (e.g., WC04/6-311+G(2d,p))< 3.0 ppmTetramethylsilane (TMS)

Table 2: Common methodologies and their typical accuracy for predicting ¹³C NMR chemical shifts. These methods are directly applicable to calculating the shift for the labeled carbon in Dichloro(1-¹³C)acetic acid. nih.govdntb.gov.ua

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of an isolated molecule, molecular modeling and dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents. acs.org

For Dichloro(1-¹³C)acetic acid, MD simulations can be used to study its behavior in aqueous solution. These simulations model the molecule's translational and rotational motion, conformational changes, and the formation and breaking of hydrogen bonds with water molecules. By employing a force field (a set of parameters describing the potential energy of the system), MD can simulate the trajectories of thousands of atoms over nanoseconds or longer.

Such simulations can reveal important information about the hydration shell surrounding the carboxylic acid group, the dynamics of proton exchange with the solvent, and the aggregation behavior of the acid at higher concentrations. Computational fluid dynamics (CFD) has also been used to model the behavior of dichloroacetic acid in larger-scale systems like photoreactors, demonstrating the broad applicability of computational modeling. acs.org

Electronic Structure Analysis and Reactivity Prediction

Beyond geometry and spectra, computational methods can provide a detailed picture of a molecule's electronic structure, which is key to understanding its chemical reactivity. Isotopic labeling at the C1 position does not alter the electronic properties, making the analyses performed on the parent dichloroacetic acid directly relevant.

Several techniques are used to analyze the electron distribution and predict reactivity:

Mulliken Charges : This population analysis method partitions the total electron density among the atoms in a molecule, providing a simple, qualitative picture of the charge distribution. chemrxiv.orgsemanticscholar.org For dichloroacetic acid, calculations would show a significant positive charge on the carboxyl carbon (C1) and the acidic proton, and negative charges on the oxygen and chlorine atoms.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more chemically intuitive picture of bonding by localizing the wavefunction into orbitals that correspond to lone pairs, core orbitals, and bonds. It can quantify charge transfer interactions and hyperconjugation, offering insights into molecular stability. nih.gov

Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) : These are topological analyses of the electron density that characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify regions of high electron localization, corresponding to bonds and lone pairs. nih.govnih.gov

Fukui Function : This descriptor, derived from conceptual DFT, identifies the most reactive sites in a molecule. scielo.org.mx It predicts where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes upon the addition or removal of an electron. scielo.org.mxresearchgate.net

AtomCalculated Mulliken Charge (Representative)
C1 (Carbonyl)+0.8 to +1.0
C2 (Dichloromethyl)+0.1 to +0.2
O (Carbonyl)-0.6 to -0.8
O (Hydroxyl)-0.7 to -0.9
H (Hydroxyl)+0.4 to +0.5
Cl-0.1 to -0.2

Table 3: A representative table of calculated Mulliken atomic charges for dichloroacetic acid. These values highlight the electrophilic nature of the carbonyl carbon and the acidic proton.

Correlation of Computational Predictions with Experimental Data

The validity and utility of theoretical and computational studies are ultimately established by comparing their predictions with experimental results. For molecules like dichloroacetic acid and its isotopologues, there is generally a strong correlation between computed and measured properties.

Vibrational Spectra : DFT-calculated vibrational frequencies, when properly scaled to account for anharmonicity and basis set limitations, typically show excellent agreement with experimental IR and Raman data. nih.gov This allows for confident assignment of spectral bands to specific molecular motions.

NMR Spectra : As mentioned, modern DFT protocols can predict ¹³C NMR chemical shifts with high accuracy, often within the margin of experimental error. nih.govresearchgate.net This strong correlation allows computation to be a predictive tool, capable of distinguishing between potential isomers or confirming a proposed structure. mdpi.com

Thermodynamic Properties : Computational methods can also predict thermodynamic quantities. For instance, the pKa of an acid can be estimated through thermodynamic cycles, and while challenging, these calculated values can often reproduce experimental trends within a series of related compounds.

Numerous benchmark studies have demonstrated that as computational power and theoretical methods improve, the discrepancy between prediction and experiment continues to shrink, solidifying the role of computational chemistry as an indispensable tool in modern chemical research. nih.gov

Table of Mentioned Compounds

Compound Name
Dichloro(1-13C)acetic acid
Dichloroacetic acid (DCA)
Tetramethylsilane (TMS)
Trichloroacetic acid

Environmental Transformation and Academic Research on Dichloro 1 13c Acetic Acid

Mechanisms of Formation as Disinfection By-products (DBPs) in Water Systems

Dichloroacetic acid is a well-documented disinfection by-product (DBP) formed during water treatment processes that utilize chlorine-based disinfectants. semanticscholar.org Its formation is primarily linked to the reaction of chlorine with natural organic matter present in the source water.

The most significant pathway for the formation of dichloroacetic acid in drinking water is the chlorination of natural organic matter (NOM), particularly humic and fulvic acids. nih.govwikipedia.org These complex organic polymers, derived from the decomposition of plant and animal matter, are ubiquitous in surface waters. core.ac.ukwho.int When chlorine is added as a disinfectant, it reacts with the structural moieties within these humic substances, leading to the formation of a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). semanticscholar.orgwikipedia.org Dichloroacetic acid is one of the most common HAAs found. core.ac.uk

Studies have shown that humic acids tend to produce higher concentrations of dichloroacetic acid compared to their corresponding fulvic acids. nih.gov The amount of DCA formed is influenced by factors such as the chlorine to carbon ratio, pH, and reaction time. researchgate.net Phenolic structures, which can be considered monomeric units of humic acids, have also been investigated as precursors, with certain phenolic compounds yielding significant amounts of DCA upon chlorination. acs.org

Direct chlorination of acetic acid can also produce dichloroacetic acid. This process typically involves further chlorination of monochloroacetic acid at elevated temperatures. nih.gov While this is a method for industrial synthesis, reactions involving acetic acid moieties within more complex organic matter in water can contribute to DCA formation during disinfection.

Table 1: Research Findings on DCAA Formation from Chlorination
Precursor(s)Key FindingsReference(s)
Aquatic Humic and Fulvic AcidsHumic acids generally yield higher concentrations of DCAA than fulvic acids. By-product formation is related to the chemical characteristics of the humic material, such as UV absorbance and activated aromatic content. nih.gov
Fulvic AcidFormation of DCAA was studied with respect to reaction time, NaOCl to Carbon ratio, and pH. It was identified as one of the four major gas-chromatographable chloroorganics formed. researchgate.net
Humic AcidThe formation of DCAA from humic acid increases in a dose-dependent manner with the amount of humic material. The addition of oxidizing agents like H₂O₂ and Fe³⁺ can enhance the yield. core.ac.ukacs.org
Acetic Acid / Monochloroacetic AcidIndustrial synthesis methods show that DCA can be formed by the chlorination of acetic acid or monochloroacetic acid, often at temperatures between 140-190°C. nih.gov

Dichloro(1-13C)acetic acid can also be formed as a breakdown product of other synthetic chemical compounds present in the environment. The metabolism or degradation of certain chlorinated industrial chemicals and pharmaceuticals can yield DCA as an intermediate or final product.

For instance, DCA has been identified as a major chlorinated by-product from the photocatalytic degradation of tetrachloroethylene (B127269) and a minor by-product from the degradation of trichloroethylene (B50587) in water. conicet.gov.ar Furthermore, the anesthetic methoxyflurane (B143068) is known to be metabolized in the body, with dichloroacetic acid being one of the principal metabolites resulting from its biodegradation. academicjournals.org

Academic Studies on Environmental Degradation Pathways

Once formed, dichloro(1-13C)acetic acid can be degraded in the environment through various biological and chemical processes. Academic research has focused on understanding these pathways to assess its persistence and fate in different environmental compartments.

The biodegradation of dichloroacetic acid by microorganisms is a significant pathway for its removal from soil and water environments. who.int Both aerobic and anaerobic bacteria have been shown to utilize DCA as a source of carbon and energy. chemicalbook.com

Under aerobic conditions, the primary mechanism involves hydrolytic dehalogenation, where enzymes known as haloacid dehalogenases (HADs) convert DCA to glyoxylate (B1226380). chemicalbook.com Several aerobic bacterial strains capable of degrading DCA have been isolated, including those from the genera Cupriavidus and Xanthobacter. who.intwho.int Studies have shown that water temperature can be a major factor affecting the rate of degradation by some bacteria. who.int

In anoxic environments, a different metabolic route has been identified. Research on microbial consortia has revealed a fermentative catabolic pathway for DCA degradation. who.intchemicalbook.com In this pathway, DCA is converted to glyoxylate by a haloacid dehalogenase, and subsequent enzymatic steps lead to the production of acetate, formate, H₂, and carbon monoxide. chemicalbook.com This anaerobic fermentation demonstrates that DCA can be broken down even in the absence of oxygen. who.int

Table 2: Microorganisms Involved in Dichloroacetic Acid Biodegradation
Microorganism / CultureConditionDegradation Pathway NotedReference(s)
Cupriavidus sp.AerobicCapable of degrading DCAA at 18°C but not at 10°C, suggesting temperature dependence. who.int
Xanthobacter autotrophicus GJ10AerobicUtilizes DCA via hydrolytic dehalogenation. who.intchemicalbook.com
Paenibacillus sp. (Strain DCA-M2)AerobicIsolated from marine water, uses DCA as a source of carbon and energy.
"Candidatus Dichloromethanomonas elyunquensis" strain RMAnaerobicUtilizes DCA as an energy source via a fermentative pathway involving a haloacid dehalogenase and the Wood-Ljungdahl pathway. who.intchemicalbook.com

Abiotic chemical reactions also contribute to the degradation of dichloro(1-13C)acetic acid in the environment. The primary mechanisms studied are hydrolysis and photolysis.

Hydrolysis is the process of reaction with water. For di- and mono-halogenated acetic acids, hydrolysis is a more predominant thermal degradation route than decarboxylation. The process involves the nucleophilic attack of the α-carbon atom by a water molecule, leading to the cleavage of the carbon-halogen bond. However, compared to other degradation pathways, the hydrolysis of DCA under typical environmental temperatures is generally a slow process. researchgate.net Historical studies have reported glyoxalic acid as a potential product of DCA hydrolysis. The rate of hydrolysis for haloacetic acids is generally in the order of mono- > di- > tri-halogenated acids.

Photolysis , or degradation by light, is another important pathway, particularly in sunlit surface waters. While the direct photolysis of chloroacetic acids using routine UV light is slow, the process can be significantly accelerated by using high-intensity UV photon flux systems. Studies have demonstrated that nearly complete degradation of DCA can be achieved in under 30 minutes under high UV flux. The degradation can also be enhanced through photocatalysis, where a semiconductor like titanium dioxide (TiO₂) is used. In this process, UV radiation activates the catalyst, which then generates highly reactive species that attack the DCA molecule, breaking it down into simpler compounds like carbon dioxide and hydrochloric acid.

Other advanced oxidation processes, such as treatment with corona discharge or glow discharge plasma, have also been shown to effectively degrade DCAA in water, primarily through the action of hydroxyl radicals.

Chloroperoxidase (CPO) is an enzyme produced by some fungi that can catalyze chlorination reactions in the environment. This represents a potential biotic pathway for the formation of chlorinated compounds like dichloroacetic acid, rather than a degradation pathway. The enzyme utilizes a peroxide (like hydrogen peroxide) and a chloride ion to generate a potent chlorinating agent.

The reaction mechanism involves the enzyme's heme iron center, which reacts with the peroxide to form an intermediate known as Compound I. This intermediate then reacts with a chloride ion to form an enzyme-activated hypochlorous acid species, which is a powerful chlorinating agent capable of reacting with organic substrates. Research suggests that this final chlorine transfer may occur via a diffusible species outside the enzyme's active site. This enzymatic process could contribute to the natural formation of chloroacetic acids from precursors like humic materials in soils and other environments where the necessary components (CPO, peroxides, chloride, and organic matter) are present. acs.org

Isotopic Fingerprinting in Environmental Processes

The use of stable isotope analysis has become a powerful tool in environmental science for tracking the sources and understanding the transformation pathways of various contaminants. In the context of Dichloro(1-13C)acetic acid, the deliberate labeling of the carboxylic acid carbon with the stable isotope ¹³C provides a unique tracer to investigate its environmental fate. This section explores the principles and applications of isotopic fingerprinting and fractionation as they relate to this labeled compound.

Using ¹³C Isotopologues to Trace Sources and Transformation Pathways

Isotopologues are molecules that differ only in their isotopic composition. Dichloro(1-¹³C)acetic acid is an isotopologue of dichloroacetic acid (DCAA) where one of the carbon atoms is the heavier ¹³C isotope instead of the more abundant ¹²C. This isotopic labeling allows for its distinction from naturally occurring DCAA in the environment.

The primary application of using ¹³C-labeled DCAA is in "tracer studies." In these investigations, a known quantity of Dichloro(1-¹³C)acetic acid is introduced into a controlled environmental system, such as a soil microcosm or a water bioreactor. By tracking the concentration and isotopic signature of the labeled compound and its degradation products over time, researchers can elucidate transformation pathways and reaction rates without the interference of background levels of unlabeled DCAA.

Key applications of using ¹³C isotopologues include:

Source Tracking: In complex environmental systems where multiple sources of DCAA might be present, the introduction of Dichloro(1-¹³C)acetic acid from a specific point allows for the unambiguous tracing of its transport and distribution.

Pathway Elucidation: By analyzing the ¹³C content of potential degradation products, scientists can definitively identify the transformation pathways of DCAA. For instance, if ¹³C is incorporated into glyoxylic acid, it provides direct evidence that this is a breakdown product.

Quantification of Degradation: The rate of disappearance of the ¹³C signal associated with the parent compound provides a direct measure of its degradation rate, which can be more accurate than measuring concentration changes alone, especially in the presence of ongoing sources.

A study on chloroacetic acids highlighted the potential of using carbon isotopes to distinguish between different sources. The research demonstrated that the ¹³C/¹²C ratios of commercially available chloroacetic acid reagents varied, suggesting that differences in manufacturing processes or the carbon sources used in production create distinct isotopic signatures. core.ac.uk This intrinsic isotopic fingerprinting, combined with the use of intentionally labeled compounds like Dichloro(1-¹³C)acetic acid, provides a robust framework for environmental forensics. core.ac.uk

Stable Isotope Fractionation during Environmental Reactions

During chemical and biological reactions, molecules containing lighter isotopes (e.g., ¹²C) tend to react slightly faster than those containing heavier isotopes (e.g., ¹³C). This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic ratio of the remaining reactant pool, a process termed stable isotope fractionation. As a reaction proceeds, the residual, unreacted compound becomes progressively enriched in the heavier isotope.

The extent of this fractionation is characteristic of the specific reaction mechanism. By measuring the change in the isotopic composition (δ¹³C) of the remaining DCAA, it is possible to identify the degradation pathway and quantify the extent of degradation.

While specific studies on the stable isotope fractionation of dichloroacetic acid are not abundant in publicly available literature, extensive research on the closely related compound 1,2-dichloroethane (B1671644) (1,2-DCA) provides a strong illustrative analogy for the principles involved. Studies have shown that different biodegradation pathways for 1,2-DCA result in significantly different carbon isotope enrichment factors (ε). nih.govnih.gov

For instance, aerobic biodegradation of 1,2-DCA can proceed via two primary enzymatic pathways:

Oxidation: This pathway, often mediated by monooxygenase enzymes, involves the initial breaking of a C-H bond.

Hydrolytic Dehalogenation: This pathway involves the nucleophilic substitution of a chlorine atom, breaking a C-Cl bond.

Research has demonstrated that these two pathways exhibit markedly different carbon isotope fractionation. nih.govnih.gov The table below, based on data from the biodegradation of 1,2-dichloroethane, illustrates how distinct enrichment factors can be used to differentiate between transformation pathways. A similar approach could be applied to understand the degradation of dichloroacetic acid.

Degradation Pathway Enzyme Type Carbon Isotope Enrichment Factor (ε) Interpretation
OxidationMonooxygenase-3.0‰ to -3.9‰Small isotopic fractionation, suggesting this is not the rate-limiting step.
Hydrolytic DehalogenationDehalogenase-29.2‰ to -32.3‰Large isotopic fractionation, indicating significant cleavage of carbon bonds in the rate-determining step.

This table presents illustrative data from studies on 1,2-dichloroethane, as a proxy to explain the principles of stable isotope fractionation. nih.govnih.gov

The magnitude of the enrichment factor (ε) is a powerful diagnostic tool. A large ε value, as seen in the hydrolytic dehalogenation of 1,2-DCA, suggests that the breaking of a carbon-containing bond is a key part of the rate-limiting step of the reaction. nih.govnih.gov Conversely, a smaller ε value indicates that other steps in the reaction sequence may be rate-limiting, or that the isotopic effect of the bond-breaking step is masked by other processes. nih.govnih.gov

By applying these principles to Dichloro(1-¹³C)acetic acid, researchers can gain valuable insights into its environmental fate. For example, by monitoring the δ¹³C of a DCAA plume in groundwater, it would be possible to determine if degradation is occurring and potentially identify the dominant degradation mechanism, providing crucial information for risk assessment and remediation strategies.

Future Directions and Emerging Research Avenues for Dichloro 1 13c Acetic Acid Research

Development of Novel and Efficient 13C Labeling Methodologies

The synthesis of Dichloro(1-13C)acetic acid is fundamental to its application. Future research will likely focus on developing more efficient, cost-effective, and versatile labeling strategies. Current efforts in the broader field of isotopic labeling are centered on innovative chemical and enzymatic methods that could be adapted for carboxylic acids.

One promising area is the advancement of 12C/13C exchange reactions . Recent studies have demonstrated reversible decarboxylation of organic acids in the presence of [13C]CO2, allowing for high isotopic incorporation in a single step. imist.ma This approach could potentially be optimized for halogenated acetic acids, providing a more direct and efficient route to Dichloro(1-13C)acetic acid compared to multi-step syntheses. Another strategy involves transition-metal-catalyzed exchange of carboxylate groups, which could offer a pathway for direct labeling. imist.ma

Additionally, the development of enzymatic or chemo-enzymatic methods presents an exciting frontier. While not yet established for halogenated compounds, the specificity of enzymes could offer unparalleled control over the labeling position and reduce unwanted byproducts. Research into enzymes capable of operating on non-natural substrates may yield biocatalysts suitable for the synthesis of Dichloro(1-13C)acetic acid.

These advancements aim to increase the accessibility of Dichloro(1-13C)acetic acid, enabling more extensive and complex experimental designs.

Advancements in High-Throughput and Ultra-Sensitive Analytical Techniques for 13C-Labeled Compounds

The ability to detect and quantify 13C-labeled compounds and their downstream metabolites is critical for tracer studies. The future of research utilizing Dichloro(1-13C)acetic acid will be significantly influenced by progress in analytical instrumentation and methodologies that offer higher throughput and greater sensitivity.

Mass Spectrometry (MS) remains a primary tool for metabolomics. wikipedia.org Innovations in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are continually pushing the limits of detection. creative-proteomics.com The development of ultra-sensitive techniques, such as those used in protein-based stable isotope probing (Protein-SIP), could be adapted to detect minute levels of 13C incorporation into cellular components following administration of Dichloro(1-13C)acetic acid. nih.gov High-resolution mass spectrometry, in particular, offers improved accuracy in identifying and quantifying isotopologues, which is crucial for resolving complex metabolic networks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for tracing 13C labels. wikipedia.org While traditionally limited by lower sensitivity compared to MS, recent advancements are addressing this challenge. nih.gov The development of high-throughput 1H NMR methods allows for the rapid and quantitative analysis of 13C enriched metabolites. nih.govresearchgate.net These methods can indirectly measure 13C incorporation by observing its effect on adjacent protons, offering a faster alternative to direct 13C NMR for certain applications. nih.gov The intrinsic high dispersion of 13C NMR makes it a powerful tool for analyzing complex mixtures where proton spectra may suffer from signal overlap. acs.org

Future integration of these advanced analytical platforms will enable more comprehensive and dynamic measurements of metabolic fluxes, providing a clearer picture of the metabolic fate of Dichloro(1-13C)acetic acid in biological systems.

Analytical Technique Key Advancement Relevance to Dichloro(1-13C)acetic Acid Research
Mass Spectrometry (MS) Ultra-sensitive detection limits; High-resolution instruments. nih.govnih.govEnables tracking of low-abundance metabolites derived from the 13C label and precise quantification of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) High-throughput 1H NMR for indirect 13C detection. nih.govresearchgate.netAllows for faster screening and quantitative analysis of metabolic changes induced by the compound.
Combined Approaches (LC-MS/NMR) Complementary data for compound identification and quantification. frontiersin.orgProvides more robust and comprehensive analysis of the metabolic network affected by Dichloro(1-13C)acetic acid.

Integration with Multi-Omics Approaches for Systems-Level Understanding of Metabolism

To fully comprehend the biological impact of Dichloro(1-13C)acetic acid, it is essential to move beyond metabolic flux analysis alone and integrate this data with other "omics" technologies. A systems biology approach, combining fluxomics with genomics, transcriptomics, and proteomics, can provide a more holistic view of cellular responses. hilarispublisher.comnih.gov

By correlating changes in metabolic fluxes, as traced by Dichloro(1-13C)acetic acid, with alterations in gene expression (transcriptomics) and protein levels (proteomics), researchers can uncover the regulatory mechanisms that govern metabolic reprogramming. nih.gov For example, an observed shift in flux through the tricarboxylic acid (TCA) cycle could be linked to changes in the expression of genes encoding key enzymes in that pathway. This integrated approach allows for the construction of more sophisticated and predictive models of cellular metabolism.

The future will see an increased demand for computational tools and bioinformatics platforms capable of integrating these large, multi-modal datasets. hilarispublisher.com Such an approach will be invaluable for understanding the complex, system-wide effects of metabolic modulators like dichloroacetate (B87207), moving from a description of metabolic changes to a mechanistic understanding of their underlying causes and consequences. nih.govnih.gov

Exploration of New Research Applications in Emerging Fields of Chemical Biology

The unique properties of Dichloro(1-13C)acetic acid as a labeled metabolic probe open up new possibilities in various fields of chemical biology. Its ability to modulate and simultaneously trace carbon flux through central metabolic pathways makes it a powerful tool for investigating cellular physiology in health and disease.

One major application lies in cancer metabolism . Dichloroacetate is known to inhibit pyruvate (B1213749) dehydrogenase kinase, thereby promoting the flux of pyruvate into the TCA cycle. nih.govescholarship.org Using the 13C-labeled version allows for direct, in vivo visualization and quantification of this metabolic switch using techniques like hyperpolarized 13C magnetic resonance imaging. nih.govismrm.org This could be used to assess the metabolic state of tumors and monitor their response to therapies that target cellular energetics.

Beyond cancer, Dichloro(1-13C)acetic acid could be applied to study metabolic dysregulation in other diseases, such as diabetes, neurodegenerative disorders, and cardiovascular conditions. alfa-chemistry.com For instance, it could be used to probe mitochondrial function and dysfunction, a key factor in many of these pathologies. escholarship.org

Furthermore, in the field of drug development , 13C-labeled compounds are used to trace the metabolic fate of new drug candidates. alfa-chemistry.com While not a therapeutic itself in this context, Dichloro(1-13C)acetic acid can serve as a valuable tool to study how other drugs impact central carbon metabolism, providing insights into their mechanisms of action and potential off-target effects.

Overcoming Challenges in 13C-MFA Data Interpretation and Modeling

While 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique, it is not without its challenges. creative-proteomics.com The accuracy of the resulting flux maps depends heavily on the quality of the experimental data and the validity of the underlying metabolic models. nih.gov Future research must continue to address these complexities to enhance the reliability and reproducibility of studies involving tracers like Dichloro(1-13C)acetic acid.

A key challenge is model selection and validation . The metabolic network model used for flux calculations is a simplification of the true biological system. Ensuring the model is accurate and not overly complex is crucial. nih.gov Statistical tests, such as the chi-squared goodness-of-fit test, are used to evaluate how well the model explains the measured labeling data, but these tests have limitations and can be difficult to apply correctly. nih.govresearchgate.net The development of more robust statistical frameworks and standardized reporting practices is needed to improve confidence in 13C-MFA results. nih.gov

Another area of active research is the development of more sophisticated computational algorithms for flux estimation. nih.gov The mathematical problem of calculating fluxes from labeling data is complex, and different algorithms can sometimes yield different results. The creation of universal modeling languages and more efficient and reliable software will be essential for handling the increasingly large and complex datasets generated by modern analytical techniques. frontiersin.org

Finally, the selection of the optimal isotopic tracer is critical for accurately resolving fluxes in a given pathway. nih.gov While Dichloro(1-13C)acetic acid can provide valuable information, combining it with other tracers in parallel experiments can often yield a more complete and precise picture of the metabolic network. nih.govspringernature.com

Challenge in 13C-MFA Description Future Direction / Solution
Model Misspecification The metabolic network model used may be incomplete or contain incorrect assumptions, leading to inaccurate flux estimates. creative-proteomics.comnih.govDevelopment of standardized model validation procedures and robust statistical tests to assess goodness-of-fit. nih.govresearchgate.net
Data Interpretation Isotopic labeling patterns can be complex and their direct interpretation can be challenging without formal flux analysis. nih.govCreation of more sophisticated computational algorithms and software for accurate flux estimation. nih.govfrontiersin.org
Flux Resolvability A single tracer may not provide enough information to accurately determine all fluxes in a complex network. nih.govUse of multiple, complementary isotopic tracers in parallel experiments to better constrain the metabolic model. nih.govspringernature.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.